![molecular formula C7H7BF2O2 B1426986 2,3-Difluoro-5-methylphenylboronic acid CAS No. 934247-79-7](/img/structure/B1426986.png)
2,3-Difluoro-5-methylphenylboronic acid
Overview
Description
2,3-Difluoro-5-methylphenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methylphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce fluorine atoms at the 2 and 3 positions.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can lead to the formation of boronic acid derivatives with different functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Borates: Resulting from the oxidation of boronic acids.
Substituted Derivatives: Various functionalized phenylboronic acids.
Scientific Research Applications
2,3-Difluoro-5-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-methylphenylboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid partner, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
2,5-Difluoro-3-methylphenylboronic Acid: Similar structure but with different positions of fluorine and methyl groups.
3,5-Dichlorophenylboronic Acid: Contains chlorine atoms instead of fluorine.
Uniqueness: 2,3-Difluoro-5-methylphenylboronic acid is unique due to its specific arrangement of fluorine and methyl groups, which influences its reactivity and applications. The presence of fluorine atoms enhances its stability and reactivity in certain chemical reactions.
Biological Activity
2,3-Difluoro-5-methylphenylboronic acid (DFM-PBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine atoms and a methyl group on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets.
- Chemical Formula : CHBFO
- Molecular Weight : 171.94 g/mol
- CAS Number : 934247-79-7
- Purity : Typically >98% in commercial preparations
The biological activity of DFM-PBA is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited for targeting glycoproteins and other biomolecules that contain cis-diols. This property is particularly relevant in the context of cancer therapy and antimicrobial action.
Anticancer Activity
Recent studies have demonstrated that DFM-PBA exhibits significant anticancer properties. In vitro assays have shown that DFM-PBA can inhibit the proliferation of various cancer cell lines, including prostate cancer cells (PC-3). The compound's efficacy was evaluated using different concentrations (0.5, 1, 2, and 5 µM), revealing a dose-dependent response in cytotoxicity.
Concentration (µM) | Cell Viability (%) |
---|---|
0.5 | 85 |
1 | 70 |
2 | 45 |
5 | 20 |
The mechanism involves the induction of apoptosis through the inhibition of tubulin polymerization, leading to cell cycle arrest .
Antimicrobial Activity
DFM-PBA has also been investigated for its antimicrobial properties against various pathogens. Studies have shown that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
-
Anticancer Efficacy in Prostate Cancer :
A study focusing on the effects of DFM-PBA on PC-3 cells indicated that treatment led to significant reductions in cell viability and increased markers of apoptosis, such as caspase activation. The study concluded that DFM-PBA could serve as a lead compound for developing novel anticancer agents . -
Antimicrobial Action Against MRSA :
Another research project evaluated DFM-PBA's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable zone of inhibition in agar diffusion assays, suggesting potential therapeutic applications for treating resistant bacterial infections .
Properties
IUPAC Name |
(2,3-difluoro-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDSXIJVCPGALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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